Methyl 5-bromonicotinimidate Methyl 5-bromonicotinimidate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17400132
InChI: InChI=1S/C7H7BrN2O/c1-11-7(9)5-2-6(8)4-10-3-5/h2-4,9H,1H3
SMILES:
Molecular Formula: C7H7BrN2O
Molecular Weight: 215.05 g/mol

Methyl 5-bromonicotinimidate

CAS No.:

Cat. No.: VC17400132

Molecular Formula: C7H7BrN2O

Molecular Weight: 215.05 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-bromonicotinimidate -

Specification

Molecular Formula C7H7BrN2O
Molecular Weight 215.05 g/mol
IUPAC Name methyl 5-bromopyridine-3-carboximidate
Standard InChI InChI=1S/C7H7BrN2O/c1-11-7(9)5-2-6(8)4-10-3-5/h2-4,9H,1H3
Standard InChI Key YUARPTLCWBOOKD-UHFFFAOYSA-N
Canonical SMILES COC(=N)C1=CC(=CN=C1)Br

Introduction

Chemical Identity and Structural Features

Molecular Composition

Methyl 5-bromonicotinimidate (C₇H₆BrN₂O₂) is theorized to consist of a pyridine ring substituted with a bromine atom at the 5-position and a methyl imidate group (-O-N=C-OCH₃) at the 3-position. This configuration distinguishes it from the ester derivative methyl 5-bromonicotinate (C₇H₆BrNO₂), which features a carboxylate group instead of the imidate . The imidate functional group introduces unique reactivity, particularly in nucleophilic substitution and cyclization reactions.

Spectroscopic Characteristics

While experimental data for methyl 5-bromonicotinimidate is absent, analogous compounds suggest the following spectral features:

  • ¹H NMR: A singlet at δ 3.8–4.0 ppm for the methoxy group, aromatic protons between δ 7.5–8.5 ppm, and downfield shifts due to the electron-withdrawing bromine .

  • ¹³C NMR: Peaks near 160 ppm for the imidate carbon, 50–55 ppm for the methoxy group, and aromatic carbons at 120–150 ppm.

Synthesis and Reaction Pathways

Hypothetical Synthetic Routes

The synthesis of methyl 5-bromonicotinimidate may follow strategies similar to those for methyl 5-bromonicotinate, with modifications to introduce the imidate group:

  • Bromination of Nicotinimide Derivatives:
    Bromination of methyl nicotinimidate using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C could yield the 5-bromo derivative, analogous to the synthesis of methyl 5-amino-2-bromo-4-methylbenzoate .

    Methyl nicotinimidate+NBSDMF, 0°CMethyl 5-bromonicotinimidate\text{Methyl nicotinimidate} + \text{NBS} \xrightarrow{\text{DMF, 0°C}} \text{Methyl 5-bromonicotinimidate}

    This method typically achieves yields of 85–90% under optimized conditions .

  • Imidate Formation from Nitriles:
    Reaction of 5-bromonicotinonitrile with methanol in the presence of HCl gas could produce the imidate via the Pinner reaction:

    5-Bromonicotinonitrile+CH₃OHHClMethyl 5-bromonicotinimidate\text{5-Bromonicotinonitrile} + \text{CH₃OH} \xrightarrow{\text{HCl}} \text{Methyl 5-bromonicotinimidate}

Industrial-Scale Considerations

Large-scale production would likely employ continuous-flow reactors to control exothermic bromination steps, with purification via recrystallization or chromatography.

Physicochemical Properties

Thermal Stability

Based on methyl 5-bromonicotinate data :

PropertyValue (Predicted)
Melting Point90–95°C
Boiling Point235–245°C
Density1.58 g/cm³

Solubility Profile

  • Polar Solvents: Moderate solubility in methanol and chloroform .

  • Aqueous Solubility: Limited (<1 mg/mL at 25°C), influenced by the hydrophobic imidate group.

Industrial and Research Applications

Organic Synthesis

The compound’s bromine and imidate groups make it a versatile intermediate for:

  • Suzuki-Miyaura couplings to introduce aryl groups.

  • Nucleophilic displacement reactions to form amines or thioethers.

Material Science

Potential use in metal-organic frameworks (MOFs) due to its ability to coordinate transition metals via the pyridine nitrogen.

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